molecular formula C15H25NO2 B8638803 (2,2-Diethoxy-ethyl)-(4-isopropylphenyl)-amine

(2,2-Diethoxy-ethyl)-(4-isopropylphenyl)-amine

Cat. No.: B8638803
M. Wt: 251.36 g/mol
InChI Key: OGUKYINLBXQCSO-UHFFFAOYSA-N
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Description

(2,2-Diethoxy-ethyl)-(4-isopropylphenyl)-amine is a useful research compound. Its molecular formula is C15H25NO2 and its molecular weight is 251.36 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H25NO2

Molecular Weight

251.36 g/mol

IUPAC Name

N-(2,2-diethoxyethyl)-4-propan-2-ylaniline

InChI

InChI=1S/C15H25NO2/c1-5-17-15(18-6-2)11-16-14-9-7-13(8-10-14)12(3)4/h7-10,12,15-16H,5-6,11H2,1-4H3

InChI Key

OGUKYINLBXQCSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNC1=CC=C(C=C1)C(C)C)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 4-isopropylaniline (4.05 g, 30.0 mmol) and potassium carbonate (6.21 g, 45 mmol) in DMF (100 mL) at room temperature was added 2-bromo-1,1-diethoxyethane (6.50 g, 33.0 mmol). The mixture was then stirred at 80-90° C. until all of the 4-isopropylaniline was consumed (24 h). The solvent was removed in vacuo and the residue was treated with dichloromethane (150 mL), washed with water and brine, dried over anhydrous MgSO4, and then concentrated. Chromatography (silica gel, hexanes:ethyl acetate, 9:1) of the crude product, furnished the pure intermediate, N-(4-isopropylphenyl)-2,2-diethoxyethylamine, as a colorless oil (5.71 g, 75.8%). 1H NMR (CDCl3, 300 MHz) δ (ppm) 1.18-1.32(m, 12H), 2.75-2.91 (m, 1H), 3.24 (d, 2H), 3.52-3.62 (m, 2H), 3.67-3.79 (m, 2H), 3.87 (s, br, 1H), 4.70 (t, 1H), 6.60 (d, 2H), 7.05 (d, 2H).
Quantity
4.05 g
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reactant
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6.21 g
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reactant
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Quantity
100 mL
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solvent
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6.5 g
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

A solution of 4-isopropylaniline (7.6 mL, 56 mmol), 2-bromoacetaldehyde diethyl acetal (5.5 mL, 36 mmol) and sodium bicarbonate (4.8 g, 57 mmol) in ethanol (60 mL) was stirred at reflux for 3 days under argon. After cooling to room temperature, the ethanol was removed in vacuo and the product was partitioned between ether and water, washed sequentially with water and brine, and dried over sodium sulfate. After removal of the solvent in vacuo, flash chromatography (silica, 10% ethyl acetate in hexanes) yielded 4-isopropyl-N-(2,2-diethoxyethyl) aniline (8.23 g, 90%).
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

4-Sec-butyl-N-(2,2-diethoxyethyl)aniline; from 4-sec-butylaniline (56%).
Name
4-Sec-butyl-N-(2,2-diethoxyethyl)aniline
Quantity
0 (± 1) mol
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